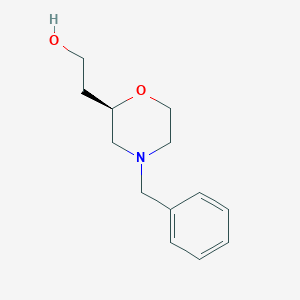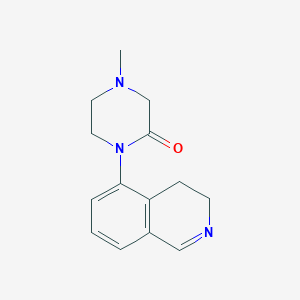![molecular formula C10H11NO2 B12942781 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature.
Substitution: Active methylene halogen derivatives as alkylating agents under mild reaction conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer. This adsorption follows the Langmuir isotherm model and involves both physisorption and chemisorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
Uniqueness
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is unique due to its specific acetic acid functional group attached to the cyclopenta[b]pyridine core
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
KOLKWBTYGKFKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CC(=O)O)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


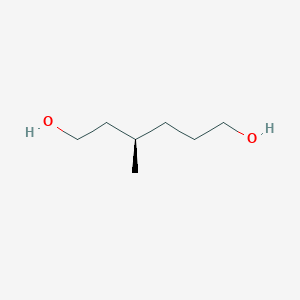
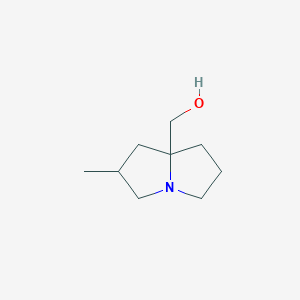
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
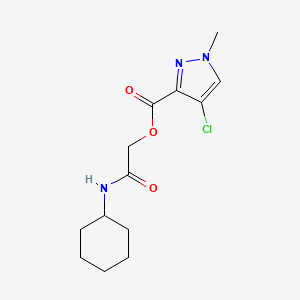
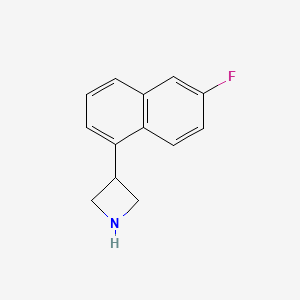
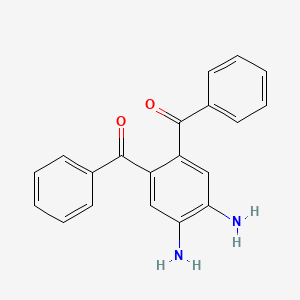
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)


![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

